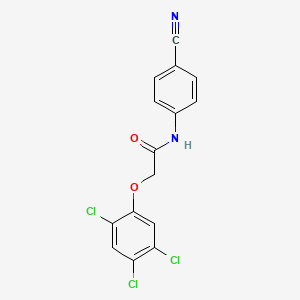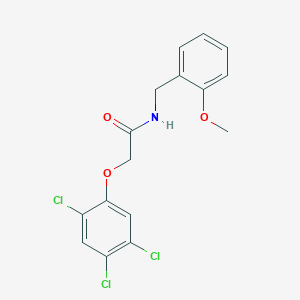
N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide
Overview
Description
N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a phenoxy group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide typically involves a multi-step process. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol. This intermediate is then reacted with phenoxypropanoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy group can be oxidized to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydroxide.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like acetone or water.
Major Products Formed
Substitution: Formation of N-(2-substituted-4-nitrophenyl)-2-phenoxypropanamide derivatives.
Reduction: Formation of N-(2-bromo-4-aminophenyl)-2-phenoxypropanamide.
Oxidation: Formation of phenolic derivatives of the original compound.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the activity of enzymes and proteins. The phenoxy group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenol
- 4-Bromo-2-nitrophenol
- 2-Chloro-4-nitrophenol
- 4-Nitrophenol
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications, while the phenoxypropanamide moiety provides a distinct structural framework for interactions with biological targets. This makes the compound a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-8-7-11(18(20)21)9-13(14)16/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEQWOMXYYSWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B4113108.png)
![3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4113113.png)
![5-bromo-2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)


![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4113171.png)

![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)
![2-chloro-N-[2,4-di(piperidin-1-yl)phenyl]benzamide](/img/structure/B4113191.png)
